5-Amino-2-(dihydroxyarsanyl)benzoic acid
Description
5-Amino-2-(dihydroxyarsanyl)benzoic acid is a benzoic acid derivative featuring an amino group at the 5-position and a dihydroxyarsanyl (As(OH)₂) group at the 2-position. The dihydroxyarsanyl group distinguishes it from other benzoic acid derivatives, likely influencing its reactivity, toxicity, and biological activity .
Properties
CAS No. |
5424-99-7 |
|---|---|
Molecular Formula |
C7H8AsNO4 |
Molecular Weight |
245.06 g/mol |
IUPAC Name |
5-amino-2-dihydroxyarsanylbenzoic acid |
InChI |
InChI=1S/C7H8AsNO4/c9-4-1-2-6(8(12)13)5(3-4)7(10)11/h1-3,12-13H,9H2,(H,10,11) |
InChI Key |
HLGPZZRKNRUJOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)C(=O)O)[As](O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(dihydroxyarsanyl)benzoic acid typically involves multi-step organic reactions. One common method includes the nitration of 2-aminobenzoic acid to form 5-amino-2-nitrobenzoic acid, followed by reduction to yield the desired compound. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets industry standards for purity and quality.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-(dihydroxyarsanyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The dihydroxyarsanyl group can be oxidized to form arsenic acids.
Reduction: The nitro group in intermediates can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as arsenic acids and substituted benzoic acids, which can be further utilized in different chemical syntheses.
Scientific Research Applications
5-Amino-2-(dihydroxyarsanyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organoarsenic compounds.
Biology: The compound’s unique properties make it a candidate for studying arsenic’s biological effects and potential therapeutic uses.
Medicine: Research is ongoing into its potential as an anti-cancer agent due to arsenic’s known cytotoxic properties.
Industry: It is used in the development of advanced materials, including semiconductors and catalysts.
Mechanism of Action
The mechanism by which 5-Amino-2-(dihydroxyarsanyl)benzoic acid exerts its effects involves the interaction of its functional groups with biological molecules. The dihydroxyarsanyl group can interact with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes, making it a potential therapeutic agent for diseases involving rapid cell proliferation, such as cancer.
Comparison with Similar Compounds
Substituent Diversity and Molecular Properties
The table below compares key structural features, molecular weights, and biological activities of 5-amino-2-substituted benzoic acid derivatives:
Key Observations :
- Electron-Withdrawing vs. Donor Groups: Methylsulfanyl (SCH₃) and pyrazolyl groups may enhance solubility and modulate electronic effects on the aromatic ring, impacting reactivity .
- Bulkier Substituents : The 4-tert-butylphenyl group in benzoxazole derivatives improves antimicrobial activity, likely due to increased lipophilicity and membrane interaction .
- Toxicity : Methylsulfonyloxy derivatives are classified as irritants, highlighting the influence of sulfonyl groups on toxicity profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
